Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI)
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Overview
Description
Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI) is an organic compound with the molecular formula C9H16N2O2 It is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI) typically involves the reaction of piperazine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI) can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed:
Oxidation Products: Depending on the oxidizing agent and conditions, products may include carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
Substitution Products: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, in the treatment of parasitic infections, it may paralyze the parasites, allowing the host body to expel them.
Comparison with Similar Compounds
Piperazine: The parent compound, used as an anthelmintic agent.
1-Benzylpiperazine: A derivative with stimulant properties.
1-(3-Chlorophenyl)piperazine: Known for its psychoactive effects.
Uniqueness: Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI) is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyacetyl group, in particular, may enhance its solubility and reactivity compared to other piperazine derivatives.
Properties
CAS No. |
176851-76-6 |
---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.239 |
IUPAC Name |
1-(2-ethenylpiperazin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C9H16N2O2/c1-3-8-6-10-4-5-11(8)9(12)7-13-2/h3,8,10H,1,4-7H2,2H3 |
InChI Key |
HBLAFACIARTWMR-UHFFFAOYSA-N |
SMILES |
COCC(=O)N1CCNCC1C=C |
Origin of Product |
United States |
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